4,5-Dihydro-1H-1,3-benzodiazepine
Description
Structure
3D Structure
Properties
CAS No. |
64392-52-5 |
|---|---|
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
4,5-dihydro-1H-1,3-benzodiazepine |
InChI |
InChI=1S/C9H10N2/c1-2-4-9-8(3-1)5-6-10-7-11-9/h1-4,7H,5-6H2,(H,10,11) |
InChI Key |
DKDFMTVHTBXYIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=CNC2=CC=CC=C21 |
Origin of Product |
United States |
Synthetic Methodologies for 4,5 Dihydro 1h 1,3 Benzodiazepine and Its Derivatives
Condensation Reactions as Primary Synthetic Routes
The foundational method for constructing the 4,5-dihydro-1H-1,3-benzodiazepine core involves the condensation of a suitable diamine with an imidate hydrohalide. acs.org This general approach allows for the formation of the seven-membered ring system and can be adapted to produce a range of derivatives.
Reaction of o-Aminophenethylamines with Imidate Hydrohalides
A key synthetic route utilizes o-aminophenethylamines as the diamine component. acs.org The reaction proceeds by condensing the o-aminophenethylamine with an appropriate imidate hydrohalide. This process leads to the formation of the 4,5-dihydro-3H-1,3-benzodiazepine ring system. The versatility of this method lies in the ability to vary the substituents on both the diamine and the imidate, providing access to a library of derivatives.
Reaction of α,α'-Diamino-o-xylenes with Imidate Hydrohalides
An analogous synthetic strategy employs α,α'-diamino-o-xylenes as the diamine starting material. acs.org Similar to the reaction with o-aminophenethylamines, the condensation of α,α'-diamino-o-xylenes with imidate hydrohalides results in the formation of a dihydro-benzodiazepine scaffold, in this case, the 4,5-dihydro-1H-2,4-benzodiazepine system. acs.org
Factors Influencing Synthetic Efficiency and Selectivity
The success and outcome of the synthesis of 4,5-dihydro-1H-1,3-benzodiazepines are not solely dependent on the choice of reactants but are also governed by several critical factors that influence the reaction's efficiency and selectivity. acs.org
Impact of Imidate Hydrohalide Structure on Condensation Reactivity
The structure of the imidate hydrohalide plays a crucial role in the rate of the condensation reaction. acs.org A clear order of reactivity has been established, demonstrating that the nature of the substituent on the imidate carbon significantly affects its electrophilicity and, consequently, the speed of the reaction. The observed order of reactivity is as follows: haloalkyl > alkyl > p-nitrophenyl > p-methoxyphenyl. acs.org This trend indicates that electron-withdrawing groups on the imidate enhance its reactivity towards the diamine.
Effects of Diamine Structure, Basicity, and Steric Hindrance on Reaction Course
The properties of the diamine component are equally important in determining the course of the reaction. acs.org A decrease in the basicity of the diamine has been found to significantly retard the reaction rate. acs.org This is because the nucleophilicity of the amino groups is a key factor in the initial attack on the imidate. Additionally, steric hindrance around the amino groups of the diamine can impede the approach of the imidate, thereby slowing down or even preventing the desired cyclization. acs.org
Derivatization Strategies of the this compound Core
The modification of the this compound scaffold is a key area of research for developing new compounds with specific properties. Derivatization strategies typically focus on several key areas of the molecule: modifications at the nitrogen atoms, substitution on the fused benzene (B151609) ring, and alterations to the seven-membered diazepine (B8756704) ring. These changes can significantly influence the molecule's chemical and biological characteristics.
Modification of the nitrogen atoms within the benzodiazepine (B76468) core is a common strategy for creating diverse derivatives. While literature specifically detailing the N-alkylation of the this compound isomer is limited, general methodologies applied to other benzodiazepine isomers, such as 1,4- and 1,5-benzodiazepines, provide insight into potential synthetic routes.
Alkylation reactions on the nitrogen atoms of the diazepine ring are a primary method for derivatization. For the related 1,5-benzodiazepine-2,4-dione scaffold, both nitrogen atoms have been successfully alkylated under phase transfer catalysis conditions. researchgate.net This reaction has been accomplished using a variety of alkylating agents, including methyl iodide, benzyl (B1604629) bromide, and allyl bromide, indicating a versatile approach to N-substitution. researchgate.net In other instances, such as with certain 1,4-benzodiazepines, N-alkylation has been achieved using methyl iodide with a base, which introduces a methyl group via nucleophilic substitution. researchgate.net N-methylation has also been used as a key step in the synthesis of diverse 1,4-benzodiazepine (B1214927) derivatives. nih.gov These examples suggest that the nitrogen atoms on the 1,3-benzodiazepine core are likely amenable to similar alkylation strategies to produce a range of N-substituted analogues.
The introduction of various functional groups onto the aromatic benzene ring and the seven-membered diazepine ring is a critical strategy for fine-tuning the properties of the benzodiazepine molecule. The position and nature of these substituents can have a significant impact.
Benzene Ring Substitution: For the broader class of 1,4-benzodiazepines, the position of substituents on the fused benzene ring is crucial. The introduction of an electron-withdrawing group, such as a chloro (Cl), nitro (NO₂), or trifluoromethyl (CF₃) group, particularly at position 7, has been shown to increase biological activity. tsijournals.com Conversely, placing substituents at positions 8 or 9 tends to decrease activity. tsijournals.com The nature of the substituent on the benzene ring can be varied, rendering methods applicable to the preparation of diverse substituted benzodiazepine products. nih.gov
Diazepine Ring Substitution: Modifications to the diazepine ring itself are also synthetically important. For 1,4-benzodiazepines, research has shown that introducing a hydroxyl group at position 3 can decrease activity. tsijournals.com The presence of a phenyl substituent at position 5 is often considered optimal for activity in the 1,4-benzodiazepine class. researchgate.net Shifting the position of the double bond within the diazepine ring can also lead to a decrease in activity. tsijournals.com These findings from related benzodiazepine structures highlight that both the type and location of substituents on the diazepine ring are key factors in the design of new derivatives.
As part of a program to develop novel psychotropic compounds, a series of (±)-4,5-dihydro-4-phenyl-3H-1,3-benzodiazepines and (±)-4,5-dihydro-4-phenyl-1H-1,3-benzodiazepines were synthesized. sigmaaldrich.com Within this series, the specific analogue (±)-4,5-dihydro-2,3-dimethyl-4-phenyl-3H-1,3-benzodiazepine emerged as a compound of significant interest. sigmaaldrich.com Research demonstrated that this compound inhibits the uptake of norepinephrine (B1679862) and serotonin (B10506) in rat brain synaptosomes. sigmaaldrich.com Further studies showed that upon chronic administration, it reduced the number of cortical beta-adrenergic receptor sites, a characteristic it shares with the antidepressant desipramine. sigmaaldrich.com
Structural Characterization and Elucidation of 4,5 Dihydro 1h 1,3 Benzodiazepine Compounds
Spectroscopic Analysis Techniques
Spectroscopic methods are fundamental in determining the molecular structure of 4,5-dihydro-1H-1,3-benzodiazepine compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) in Structural Assignment
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms within a molecule. For derivatives of this compound, ¹H and ¹³C NMR spectra offer characteristic signals that aid in their identification.
While specific data for the parent this compound is scarce in the literature, analysis of related structures, such as 2,3,4,5-tetrahydro nih.govyork.ac.ukdiazepino[1,2-a]benzimidazole derivatives, provides insight into the expected chemical shifts. nist.gov For instance, the protons on the methylene (B1212753) groups of the seven-membered ring typically appear as multiplets in the upfield region of the ¹H NMR spectrum. In one such derivative, the methylene protons at positions C(3) and C(4) resonate as multiplets between δ 1.95 and 2.09 ppm, while the protons at C(2) and C(5) are observed as multiplets around δ 4.34-4.35 ppm and δ 3.44-3.46 ppm, respectively. nist.gov
The ¹³C NMR spectra of these compounds show distinct signals for the aliphatic and aromatic carbons. The chemical shifts are influenced by the nature and position of substituents on the benzodiazepine (B76468) core.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Substituted 2,3,4,5-tetrahydro nih.govyork.ac.ukdiazepino[1,2-a]benzimidazole Derivative nist.gov
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C(2)H₂ | 4.34-4.35 (m) | Not specified |
| C(3)H₂ | 1.92-1.95 (m) | Not specified |
| C(4)H₂ | 2.05-2.08 (m) | Not specified |
| C(5)H₂ | 3.44-3.46 (m) | Not specified |
| Aromatic-H | 7.32-7.99 (m) | Not specified |
| ⁺NH | 8.77 (s) | Not specified |
Note: Data is for 11-(4-tert-butylphenacyl)-2,3,4,5-tetrahydro nih.govyork.ac.ukdiazepino[1,2-a]benzimidazolium bromide. 'm' denotes a multiplet and 's' denotes a singlet.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. In the context of this compound and its derivatives, characteristic absorption bands can be observed for N-H, C-H, and C=N bonds, as well as for carbonyl groups in dione (B5365651) derivatives.
For example, in 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine, a related isomer, the N-H stretching vibration appears at 3294 cm⁻¹, while the imine (C=N) stretch is observed at 1633 cm⁻¹. nih.gov Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below this value. acs.org The presence of a carbonyl group in dione derivatives, such as 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, introduces a strong absorption band for the C=O stretch, typically in the range of 1680-1720 cm⁻¹. researchgate.net
Table 2: Typical Infrared Absorption Frequencies for Functional Groups in Benzodiazepine Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Reference |
| N-H Stretch | 3290 - 3350 | nih.gov |
| Aromatic C-H Stretch | > 3000 | acs.org |
| Aliphatic C-H Stretch | < 3000 | acs.org |
| C=O Stretch (Amide) | 1680 - 1720 | researchgate.net |
| C=N Stretch | 1605 - 1635 | nih.govresearchgate.net |
| C-N Stretch | 1208 - 1430 | nih.gov |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of a compound, aiding in its structural confirmation. The fragmentation of benzodiazepine derivatives under electron impact (EI) or other ionization methods can reveal characteristic pathways.
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. While a crystal structure for the parent this compound has not been reported, data for related compounds provide insights into the geometry of the benzodiazepine core.
Table 3: Illustrative Crystallographic Data for a Benzodiazepine Derivative
| Parameter | Value | Reference |
| Compound | 2,2,4-trimethyl-2,3,4,5-tetrahydro-1H-benzo[b] nih.govyork.ac.ukdiazepine (B8756704) hemihydrate | york.ac.uk |
| Crystal System | Monoclinic | york.ac.uk |
| Space Group | P2₁/c | york.ac.uk |
| a (Å) | 9.0548 (10) | york.ac.uk |
| b (Å) | 23.246 (2) | york.ac.uk |
| c (Å) | 11.5613 (14) | york.ac.uk |
| β (°) | 100.483 (3) | york.ac.uk |
| V (ų) | 2392.9 (4) | york.ac.uk |
| Z | 8 | york.ac.uk |
Note: This data is for a 1,4-benzodiazepine (B1214927) derivative and serves as an example of the type of information obtained from X-ray crystallography.
Conformational Analysis of the Seven-Membered Ring System
The seven-membered diazepine ring is flexible and can adopt several low-energy conformations. The study of these conformations is essential for understanding the molecule's steric and electronic properties.
Puckering Parameters and Preferred Conformations
The conformation of the seven-membered ring can be described using puckering parameters, which quantify the degree and type of non-planarity. The most common conformations for seven-membered rings are the chair, boat, and twist-boat forms. nih.gov
For benzodiazepine derivatives, the preferred conformation is influenced by the substitution pattern and the presence of fused rings. In some 1,5-benzodiazepine derivatives, the seven-membered ring adopts a distorted boat conformation. researchgate.net In the case of 3-(isopropylamino)-4,5-dihydro-1H-2,4-benzodiazepine hydroiodide, an envelope-type conformation is observed. york.ac.uk Computational modeling, in conjunction with experimental data from NMR and X-ray crystallography, is often used to determine the relative energies of different conformers and to predict the most stable conformation in solution and in the solid state. nih.gov
Influence of Substituents on Ring Conformation and Flexibility
The seven-membered diazepine ring of this compound is not planar and can adopt several conformations to minimize steric and torsional strain. The specific conformation adopted, as well as the flexibility of the ring, is significantly influenced by the nature and position of substituents on both the aromatic and the diazepine rings. Research on closely related 2,4-benzodiazepine systems provides valuable insights into these conformational behaviors, which are largely applicable to the 1,3-isomers due to the shared seven-membered ring structure fused to a benzene (B151609) ring.
The primary conformations available to the dihydrobenzodiazepine ring system are typically described as boat and twist-boat forms. However, in many solid-state crystal structures of related compounds, the diazepine ring is often found in an envelope-type conformation. york.ac.uk This suggests that the energy barrier between these conformations can be low, and the presence of substituents can stabilize one form over the others.
The introduction of substituents can have several predictable effects on the ring's conformation and flexibility:
Steric Hindrance: Bulky substituents will tend to occupy positions that minimize steric interactions with adjacent atoms. In a boat-like conformation, substituents would preferentially adopt equatorial or pseudo-equatorial positions to reduce 1,3-diaxial interactions. For instance, a large substituent at position 2 would likely influence the pucker of the ring to maximize its distance from the hydrogen atoms at position 4 and the substituent at position 1.
Electronic Effects: The electronic nature of substituents can influence bond lengths and angles within the ring, thereby altering its conformation. Electron-withdrawing groups can affect the hybridization of the nitrogen atoms and adjacent carbons, potentially leading to a more planar segment of the ring. Conversely, electron-donating groups may have the opposite effect.
Intramolecular Hydrogen Bonding: Substituents capable of forming intramolecular hydrogen bonds can significantly restrict the conformational flexibility of the ring. For example, a hydroxyl or amino group at an appropriate position could form a hydrogen bond with one of the nitrogen atoms of the diazepine ring, locking it into a specific conformation.
Substitution on the Benzene Ring: Substituents on the fused benzene ring can also exert an influence, albeit generally less direct than those on the diazepine ring itself. These substituents can alter the electronic properties of the entire molecule and may induce subtle changes in the diazepine ring's geometry to accommodate electronic and steric demands.
The flexibility of the this compound ring is a key feature, allowing it to adopt different conformations in solution. NMR spectroscopy studies on related N-substituted 2-benzazepines have shown that the seven-membered ring can undergo chair-to-chair interconversions. researchgate.net For substituted 4,5-dihydro-1H-1,3-benzodiazepines, a similar dynamic equilibrium between different conformations is expected in solution, with the position of the equilibrium being dependent on the substituents present.
The following table summarizes the expected influence of various substituents on the conformational preferences of the this compound ring, based on established principles and findings from related benzodiazepine structures.
| Substituent Position | Substituent Type | Expected Influence on Ring Conformation and Flexibility |
| 1 | Small alkyl (e.g., -CH₃, -C₂H₅) | Minimal impact on the overall ring conformation. May slightly favor a conformation that minimizes steric interaction with the N3-H. |
| Large alkyl (e.g., -C(CH₃)₃) | Will likely force the ring into a conformation where this group is in a pseudo-equatorial position to avoid steric strain. Reduced ring flexibility. | |
| Phenyl | Can significantly influence the ring pucker to minimize steric clashes. The orientation of the phenyl group itself will be a key conformational factor. | |
| 2 | Alkyl | Will influence the local geometry around the C2-N3 bond. A bulkier group will favor a pseudo-equatorial position. |
| Amino or Hydroxyl | Potential for intramolecular hydrogen bonding with N1 or N3, leading to a more rigid, locked conformation. | |
| 3 | Benzylamino | Can adopt a conformation that minimizes steric hindrance, and the nitrogen may participate in hydrogen bonding. york.ac.uk |
| Isopropylamino | The bulk of the isopropyl group will influence the local conformation, likely favoring an envelope-type structure. york.ac.uk | |
| Benzene Ring (e.g., positions 7, 8) | Electron-withdrawing (e.g., -NO₂, -Cl) | May alter the electronic distribution and subtly affect bond lengths and angles in the fused ring system. |
| Electron-donating (e.g., -OCH₃) | Can influence the nucleophilicity of the nitrogen atoms and subtly alter the ring's preferred geometry. |
Theoretical and Computational Investigations of 4,5 Dihydro 1h 1,3 Benzodiazepine
Quantum Chemical Calculations (e.g., Density Functional Theory)
Specific data from Density Functional Theory (DFT) or other quantum chemical calculations detailing the optimized geometry (bond lengths, bond angles, and dihedral angles) and the electronic structure (Mulliken charges, natural bond orbital analysis) of 4,5-Dihydro-1H-1,3-benzodiazepine are not available in the current scientific literature.
There are no published computational studies that predict the spectroscopic parameters (such as IR, Raman, and NMR spectra) of this compound for comparison with experimental findings.
A detailed analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), their energy gap, and derived reactivity indices (such as electronegativity, hardness, and softness) for this compound has not been reported.
Mechanistic Insights from Computational Modeling of Synthetic Pathways
Computational modeling to elucidate the mechanisms of synthetic pathways leading to this compound, including the identification of intermediates and transition states, has not been a subject of published research.
Advanced Reaction Chemistry and Transformations of the 4,5 Dihydro 1h 1,3 Benzodiazepine Scaffold
Functional Group Interconversions on the Benzodiazepine (B76468) Nucleus
The functional groups attached to the 4,5-dihydro-1H-1,3-benzodiazepine core are key sites for molecular diversification. The nitrogen atoms and any carbonyl groups present on the diazepine (B8756704) ring are particularly important for interconversions.
Alkylation of Nitrogen Atoms: The nitrogen atoms within the 1,3-diazepine ring can undergo alkylation, a common strategy for modifying the pharmacological properties of benzodiazepine derivatives. For instance, in the related 2,3,4,5-tetrahydro nih.govnih.govdiazepino[1,2-a]benzimidazole system, the nitrogen atoms can be alkylated using various electrophiles such as 4-chlorobenzyl bromide and 4-tert-butylphenacyl bromide in a neutral medium. nih.gov This demonstrates the nucleophilic character of the ring nitrogens and their availability for forming new carbon-nitrogen bonds.
Reactivity of Carbonyl Groups: The reactivity of the 2- and 5-positions of the 3,4-dihydro-1H-1,3-benzodiazepine-2,5-dione has been investigated. nih.gov These carbonyl groups can potentially undergo reactions typical of amides, such as reduction or reaction with organometallic reagents, although specific examples for this scaffold are not extensively documented.
Table 2: Examples of Functional Group Interconversions
| Parent Scaffold | Reagent | Functional Group Transformation | Product Type |
| 2,3,4,5-Tetrahydro nih.govnih.govdiazepino[1,2-a]benzimidazole | 4-Chlorobenzyl bromide | N-Alkylation | 11-(4-Chlorobenzyl)-substituted derivative |
| Dibenzo nih.govnih.govdiazepines | Potassium tert-butoxide (KOtBu) | C-H activation at C2 | N-Heterocyclic Carbene-Palladium Complex |
Reactivity towards Various Chemical Reagents and Substrates
The reactivity of the this compound scaffold is dictated by the interplay of its constituent atoms and functional groups. The electron distribution within the fused ring system influences its interaction with both electrophiles and nucleophiles.
Reactivity with Bases: The methylene (B1212753) C-H bonds within the diazepine ring can exhibit acidity, particularly when adjacent to activating groups. In dibenzo nih.govnih.govdiazepine systems, the C2-H bond is labile and can be deprotonated by a strong base like potassium tert-butoxide. mdpi.com This deprotonation generates an N-heterocyclic carbene (NHC), which can be trapped by transition metals like palladium to form stable organometallic complexes. mdpi.com This reactivity highlights the potential of the 1,3-benzodiazepine scaffold to serve as a precursor to NHC ligands for catalysis.
Reactivity at the Benzene (B151609) Ring: The fused benzene ring is susceptible to electrophilic substitution reactions, a common feature of benzannulated heterocyclic systems. The reactivity and regioselectivity of such substitutions on the this compound nucleus would be influenced by the directing effects of the fused diazepine ring. For example, the reactivity at the C7 position of 3,4-dihydro-1H-1,3-benzodiazepine-2,5-dione has been a subject of investigation. nih.gov
Oxidation and Reduction: Attempts to oxidize the dihydro-1,3-benzodiazepine ring to create a 4,5-double bond can lead to rearrangement rather than simple dehydrogenation. nih.gov The reduction of the 1,3-benzodiazepine nucleus, for example the carbonyl groups in dione (B5365651) derivatives, would likely proceed under standard amide reduction conditions (e.g., using strong reducing agents like lithium aluminum hydride), though specific studies on the this compound scaffold are limited.
Q & A
Q. What are the standard synthetic routes for preparing 4,5-Dihydro-1H-1,3-benzodiazepine derivatives?
Synthesis typically involves condensation reactions between amino-triazolones and substituted aldehydes. For example, 3-methyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one reacts with aromatic aldehydes (e.g., 4-(4-methylbenzoxy)-benzaldehyde) under reflux conditions using triethylamine as a catalyst . Characterization is achieved via elemental analysis, IR, and NMR spectroscopy to confirm structure and purity .
Q. What spectroscopic techniques are essential for characterizing benzodiazepine derivatives?
Key methods include:
- ¹H/¹³C NMR : To confirm hydrogen/carbon environments and substituent positions .
- IR spectroscopy : Identifies functional groups (e.g., C=O, N-H stretches) .
- UV-Vis : Evaluates electronic transitions and conjugation effects, often performed in ethanol .
Q. How is X-ray crystallography applied in determining the structure of these compounds?
X-ray crystallography relies on programs like SHELXL for small-molecule refinement. Data collection involves single-crystal diffraction, followed by structure solution using direct methods (e.g., SHELXS) and refinement to resolve bond lengths/angles . This method is critical for resolving ambiguities in stereochemistry .
Q. What in vitro assays are used to evaluate the bioactivity of benzodiazepine derivatives?
Standard assays include:
- Antioxidant activity : DPPH radical scavenging, metal chelation, and reducing power assays .
- Antimicrobial screening : Disc diffusion or microdilution against bacterial/fungal strains .
- Antitumor potential : MTT assays on cancer cell lines, as seen in studies of triazolone derivatives .
Advanced Research Questions
Q. How can computational methods like DFT optimize the synthesis of this compound derivatives?
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level predicts molecular geometry, reaction pathways, and transition states. For example, Gaussian 09W optimizes structures to calculate bond lengths/angles, which guide synthetic route selection . Scale factors adjust theoretical IR frequencies to match experimental data .
Q. How to analyze discrepancies between theoretical and experimental spectral data?
Linear regression (δ_exp = a + b·δ_calc) correlates experimental and calculated NMR shifts. Software like SigmaPlot determines regression coefficients (a, b) and standard errors, identifying systematic deviations (e.g., solvent effects in DMSO vs. gas-phase calculations) .
Q. How do HOMO-LUMO energies inform the electronic properties of benzodiazepine derivatives?
HOMO-LUMO gaps calculated via DFT predict reactivity and charge transfer. Narrow gaps (e.g., 3–5 eV) indicate high polarizability, relevant for nonlinear optical (NLO) applications. Mulliken charges further reveal electrophilic/nucleophilic sites .
Q. What role does molecular docking play in studying benzodiazepine interactions with biological targets?
Docking simulations (e.g., AutoDock Vina) model ligand-receptor binding. For example, benzodiazepine derivatives are docked into GABA_A receptor pockets to predict binding affinities and mechanistic pathways for neurological applications .
Q. How are thermodynamic properties (e.g., Gibbs free energy) calculated for these compounds?
Using the B3LYP method, thermodynamic parameters (ΔH, ΔG) are derived from vibrational frequency calculations. These predict reaction spontaneity and stability, aiding in solvent selection and temperature optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
